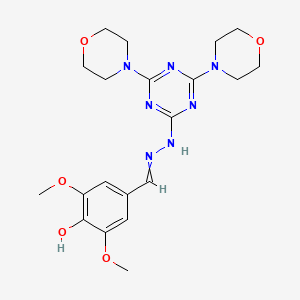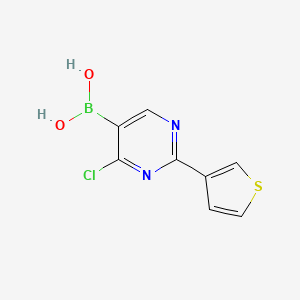![molecular formula C30H38N2O5 B14088134 5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)
5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxyphenyl group, and piperidinylmethyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of piperidinylmethyl groups: This can be done through nucleophilic substitution reactions, where piperidine derivatives are reacted with suitable leaving groups on the chromenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The methoxy and piperidinylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (alkyl halides) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Alcohols or reduced flavonoid derivatives.
Substitution: Various substituted flavonoid derivatives depending on the reagents used.
科学研究应用
5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.
相似化合物的比较
Similar Compounds
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside
- 3,5,4’-Trihydroxy-6,7-dimethoxyflavone
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one
Uniqueness
The uniqueness of 5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of piperidinylmethyl groups, in particular, may enhance its bioavailability and interaction with biological targets compared to other flavonoids.
属性
分子式 |
C30H38N2O5 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C30H38N2O5/c1-19-6-4-12-31(14-19)16-23-27(33)24(17-32-13-5-7-20(2)15-32)30-26(28(23)34)29(35)25(18-37-30)21-8-10-22(36-3)11-9-21/h8-11,18-20,33-34H,4-7,12-17H2,1-3H3 |
InChI 键 |
IYQRVYVIOCGQIP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)CC2=C(C(=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)CN5CCCC(C5)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088052.png)
![N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14088053.png)
![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088058.png)

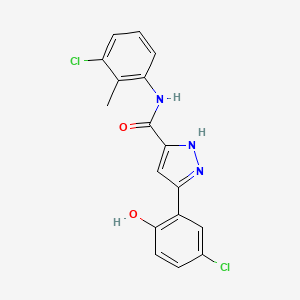
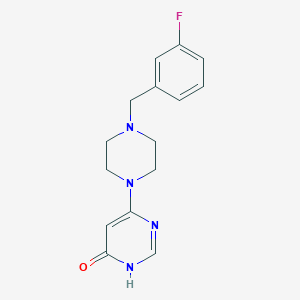

![Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide](/img/structure/B14088098.png)
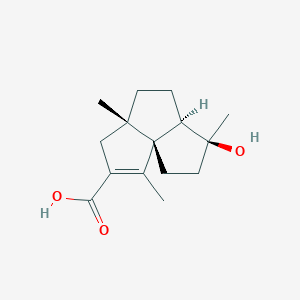
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088113.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)
![4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14088122.png)
